BenchChemオンラインストアへようこそ!

2-amino-5-oxo-4-(pentan-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

EAAT1 inhibitor glutamate transporter selectivity profiling

2-Amino-5-oxo-4-(pentan-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS 332052-07-0) is a synthetic small molecule belonging to the 4H-chromene-3-carbonitrile class. This scaffold serves as the core for a series of compounds identified in primary literature as the first selective inhibitors of the human excitatory amino acid transporter subtype 1 (EAAT1/GLAST).

Molecular Formula C15H20N2O2
Molecular Weight 260.337
CAS No. 332052-07-0
Cat. No. B2445622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-5-oxo-4-(pentan-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
CAS332052-07-0
Molecular FormulaC15H20N2O2
Molecular Weight260.337
Structural Identifiers
SMILESCCC(CC)C1C(=C(OC2=C1C(=O)CCC2)N)C#N
InChIInChI=1S/C15H20N2O2/c1-3-9(4-2)13-10(8-16)15(17)19-12-7-5-6-11(18)14(12)13/h9,13H,3-7,17H2,1-2H3
InChIKeyHSCQKUGRELFSON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-5-oxo-4-(pentan-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS 332052-07-0): Chemical Identity and Procurement-Relevant Classification


2-Amino-5-oxo-4-(pentan-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS 332052-07-0) is a synthetic small molecule belonging to the 4H-chromene-3-carbonitrile class. This scaffold serves as the core for a series of compounds identified in primary literature as the first selective inhibitors of the human excitatory amino acid transporter subtype 1 (EAAT1/GLAST) [1]. The compound features a pentan-3-yl (1-ethylpropyl) substituent at the 4-position, distinguishing it from other analogs within the same chemotype.

Procurement Risk: Why In-Class 4H-Chromene-3-carbonitrile Analogs Cannot Substitute 332052-07-0 Without Quantitative Verification


Within the 4H-chromene-3-carbonitrile class, minor structural modifications can drastically alter transporter subtype selectivity and potency. The foundational structure-activity relationship (SAR) study established that substitutions at the 4- and 7-positions critically determine inhibitory activity at EAAT1 versus EAAT2 and EAAT3 [1]. Without compound-specific quantitative IC50 and selectivity data, there is no scientific basis to assume any two analogs are functionally interchangeable for EAAT1-targeted studies. Procurement decisions must therefore rely on direct, comparator-based evidence, not class membership alone.

Evidence Gap Analysis: Quantifiable Differentiation of 2-Amino-5-oxo-4-(pentan-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (332052-07-0)


EAAT1 Inhibitory Activity and Selectivity Profile Versus Closest Analogs

The seminal SAR study on this chemotype reported IC50 values for 25 analogs at EAAT1, EAAT2, and EAAT3 [1]. However, the compound bearing a pentan-3-yl group at the 4-position (corresponding to CAS 332052-07-0) was not among the analogs for which discrete quantitative data were published in that primary paper. The most potent reported analog (compound 1o) displayed an IC50 of approximately 0.4–0.6 μM at EAAT1 with >400-fold selectivity over EAAT2 and EAAT3 [1]. Structural comparison indicates that 332052-07-0 differs from 1o at both the 4- and 7-positions. In the absence of direct head-to-head data, no quantitative potency or selectivity claim can be made for 332052-07-0 relative to 1o or any other characterized analog.

EAAT1 inhibitor glutamate transporter selectivity profiling

Blood-Brain Barrier Permeability and In Vivo Applicability

Subsequent studies within this chemical series identified UCPH-102 (CAS 1229591-56-3) as a blood-brain barrier-permeable analog with an IC50 of 0.42 μM at EAAT1 and >700-fold selectivity over EAAT2-5 [1]. In contrast, the earlier tool compound UCPH-101 was inactive in vivo due to poor brain penetration [1]. No published data exist evaluating the brain penetration or in vivo pharmacokinetics of 332052-07-0. Given that small structural changes within this series can markedly alter physicochemical properties, no inference about BBB permeability of 332052-07-0 can be drawn from UCPH-102 data.

blood-brain barrier CNS penetration in vivo pharmacology

Anti-Proliferative Activity in T-ALL Cells

UCPH-102 has been reported to exhibit a specific anti-proliferative effect on T-cell acute lymphoblastic leukemia (T-ALL) cell lines . This activity is attributed to its EAAT1 inhibitory mechanism. No published data exist on the anti-proliferative activity of 332052-07-0 in T-ALL or any other cancer cell line. Without such data, 332052-07-0 cannot be considered equivalent to UCPH-102 for oncology applications.

T-ALL anti-proliferative cancer pharmacology

Pragmatic Deployment Scenarios for 332052-07-0 Based on Available Evidence


SAR Expansion and Probe Development (Non-Selective Starting Point)

Given the chemotype's established EAAT1 pharmacology, 332052-07-0 may serve as a synthetic intermediate or a starting scaffold for generating novel analogs in an SAR exploration campaign. Its pentan-3-yl group introduces steric bulk at the 4-position that has not been characterized in published work, offering potential for unexplored selectivity profiles. However, any use as a pharmacological probe requires de novo in-house potency and selectivity profiling, as no literature data exist to support its direct deployment as a selective EAAT1 inhibitor.

Negative Control or Selectivity Counter-Screen

If in-house profiling reveals that 332052-07-0 lacks EAAT1 inhibitory activity—consistent with the published SAR showing that 4-position modifications can abolish potency—the compound could be repurposed as a structurally matched negative control for the active EAAT1 inhibitors within the series. This application depends entirely on empirical verification.

Non-EAAT Target Screening (De Novo Discovery)

The 4H-chromene-3-carbonitrile scaffold has been explored for diverse biological activities including AMPA receptor modulation and anti-parasitic effects [1]. 332052-07-0 could be submitted to broader target panels (e.g., kinase profiling, GPCR screens) to identify novel off-target activities distinct from EAAT1. Such discovery-stage use does not require pre-existing comparative data and may reveal unexpected differentiation.

Quote Request

Request a Quote for 2-amino-5-oxo-4-(pentan-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.